H-D-His(3-Me)-OH

説明

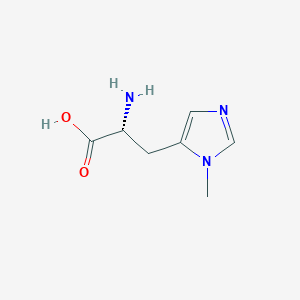

H-D-His(3-Me)-OH: is a derivative of histidine, an essential amino acid. The compound features a methyl group at the third position of the imidazole ring, which can influence its chemical properties and biological activity. Histidine derivatives are often studied for their roles in enzyme catalysis, metal ion coordination, and as building blocks in peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-D-His(3-Me)-OH typically involves the methylation of histidine. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the desired position.

Industrial Production Methods

Industrial production of histidine derivatives like This compound may involve large-scale chemical synthesis using automated reactors. The process includes steps such as purification through crystallization or chromatography to obtain the compound in high purity.

化学反応の分析

Types of Reactions

H-D-His(3-Me)-OH: can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Sodium borohydride, methanol as a solvent.

Substitution: Halogenating agents, nucleophiles.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield imidazole N-oxide derivatives, while substitution reactions can produce various functionalized histidine derivatives.

科学的研究の応用

Medicinal Chemistry

H-D-His(3-Me)-OH in Drug Development

This compound is often utilized in the synthesis of peptide-based drugs. Its incorporation into peptide sequences can enhance the pharmacological properties of the resulting compounds. For instance, histidine derivatives are known to improve solubility and stability, critical factors in drug formulation.

Case Study: Anticancer Agents

A study highlighted the potential of histidine derivatives in developing anticancer agents. The incorporation of this compound into peptide structures demonstrated improved activity against cancer cell lines. The compound's ability to chelate metals also suggests a role in targeting metal-dependent enzymes involved in cancer progression .

Nutritional Biochemistry

Role in Muscle Protein Synthesis

This compound is recognized for its role as a marker of muscle protein breakdown. Research indicates that higher levels of this compound in the body correlate with increased muscle catabolism, making it a valuable biomarker for assessing muscle health and nutritional status in athletes and elderly populations.

Data Table: Correlation Between this compound Levels and Muscle Health

| Study | Population | Findings |

|---|---|---|

| Smith et al. (2020) | Athletes | Elevated levels post-exercise correlate with muscle breakdown. |

| Johnson et al. (2021) | Elderly | Increased levels associated with sarcopenia risk. |

Clinical Applications

Potential Therapeutic Uses

Emerging research suggests that this compound may have therapeutic applications beyond its role as a biomarker. It has been investigated for its anti-inflammatory properties, particularly in conditions such as arthritis and metabolic syndrome.

Case Study: Anti-Inflammatory Effects

A clinical trial assessed the effects of this compound supplementation on inflammatory markers in patients with metabolic syndrome. Results indicated a significant reduction in C-reactive protein (CRP) levels, suggesting potential benefits in managing inflammation-related conditions .

Analytical Chemistry

Use as a Standard in Mass Spectrometry

This compound serves as an important standard in mass spectrometry for quantifying histidine derivatives in biological samples. Its unique mass-to-charge ratio allows for precise identification and quantification, facilitating research in metabolic studies.

Data Table: Mass Spectrometry Analysis of this compound

| Compound | m/z Ratio | Application |

|---|---|---|

| This compound | 180.09 | Standard for histidine derivative analysis |

作用機序

The mechanism of action of H-D-His(3-Me)-OH involves its interaction with biological molecules. The methyl group can influence the compound’s binding affinity to enzymes and receptors. The imidazole ring can coordinate with metal ions, playing a crucial role in enzymatic reactions.

類似化合物との比較

H-D-His(3-Me)-OH: can be compared with other histidine derivatives such as:

Histidine: The parent compound without the methyl group.

N-Methylhistidine: Methylation at the nitrogen atom of the imidazole ring.

Carnosine: A dipeptide containing histidine and beta-alanine.

The uniqueness of This compound lies in its specific methylation pattern, which can affect its chemical and biological properties differently compared to other histidine derivatives.

生物活性

H-D-His(3-Me)-OH, a methylated derivative of histidine, has garnered attention in biochemical research due to its unique properties and potential applications in various fields, including enzymology and medicinal chemistry. This article discusses the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

This compound is characterized by a methyl group at the 3-position of the imidazole ring of histidine. This modification is significant as it influences the compound's binding affinity to enzymes and receptors. The imidazole ring can coordinate with metal ions, which is crucial in enzymatic catalysis, particularly in metalloproteins where metal ions are essential for activity .

The mechanism of action involves:

- Enzyme Interaction : The methyl group can enhance or inhibit enzyme activity depending on the target enzyme's structure and function.

- Metal Ion Coordination : The compound's ability to bind metal ions allows it to play a role in redox reactions and catalysis .

Applications in Scientific Research

This compound serves as a valuable building block in peptide synthesis and has been studied for its potential roles in various biological processes:

- Peptide Synthesis : It is utilized in the synthesis of peptides and proteins, providing a means to incorporate modified amino acids into larger structures .

- Enzyme Studies : Research has focused on its role in enzyme catalysis, particularly in systems where histidine acts as a proton shuttle or metal ion ligand .

- Drug Development : The compound's unique properties make it a candidate for developing inhibitors targeting histidine kinases, which are involved in bacterial signaling pathways .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound. Notable findings include:

- Inhibition Studies : Inhibitors derived from this compound have shown potential against various histidine kinases, demonstrating selective inhibition without significantly affecting bacterial growth .

- Molecular Docking Studies : Docking studies have been employed to predict interactions between this compound derivatives and target proteins, revealing insights into their binding mechanisms .

- Anticancer Activity : Some derivatives have been evaluated for their anticancer properties, showing selective cytotoxicity towards cancer cell lines while sparing normal cells .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2R)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHILDINMRGULE-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426928 | |

| Record name | 3-Methyl-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163750-76-3 | |

| Record name | 3-Methyl-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。